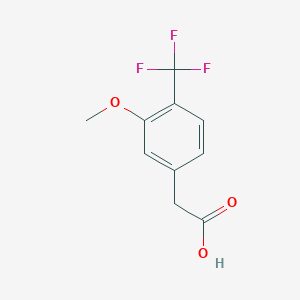

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-4-6(5-9(14)15)2-3-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANSVHIUOSLUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855713 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-96-9 | |

| Record name | [3-Methoxy-4-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid CAS 1214372-96-9 properties

An In-Depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS: 1214372-96-9)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, outlines expected analytical characterization data, and explores its potential applications as a sophisticated building block in drug discovery. The trifluoromethyl and methoxy substitutions on the phenylacetic acid scaffold present a unique combination of electronic and steric properties, making this molecule a valuable intermediate for creating novel chemical entities with tailored pharmacological profiles.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzene ring substituted with an acetic acid moiety, a methoxy group, and a trifluoromethyl group. The interplay of these functional groups dictates its chemical reactivity and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1214372-96-9 | [2][3] |

| Molecular Formula | C₁₀H₉F₃O₃ | [2] |

| Molecular Weight | 234.17 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| SMILES | COC1=C(C=CC(CC(O)=O)=C1)C(F)(F)F | [2] |

| MDL Number | MFCD13194423 | [2] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a highly plausible and efficient route can be designed starting from a corresponding acetophenone derivative via the Willgerodt-Kindler reaction.[5][6] This classic named reaction is exceptionally useful for converting aryl alkyl ketones into terminal amides or carboxylic acids, effectively achieving a one-carbon homologation with oxidation.[7][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-one as the key precursor. This acetophenone can be subjected to the Willgerodt-Kindler reaction to install the acetic acid side chain.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The forward synthesis involves a two-step process starting from the acetophenone precursor: (1) formation of a thioamide intermediate via the Willgerodt-Kindler reaction, and (2) subsequent hydrolysis to yield the final carboxylic acid.

Sources

- 1. Benzeneacetic acid, 3-methoxy-4-(trifluoromethyl)- [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1214372-96-9 | 3-Methoxy-4-(trifluoromethyl)phenylacetic acid - Alachem Co., Ltd. [alachem.co.jp]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Willgerodt_rearrangement [chemeurope.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide leverages advanced computational prediction tools to provide reliable estimates for key parameters including melting point, pKa, LogP, and aqueous solubility. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, enabling researchers to validate the predicted values and gain a deeper understanding of the molecule's behavior. The synthesis, spectroscopic characterization, and potential biological significance of this class of compounds are also discussed to provide a well-rounded technical resource for professionals in the field.

Introduction

Substituted phenylacetic acids are a pivotal class of molecules in pharmaceutical sciences, often serving as key intermediates or active pharmacophores in a wide array of therapeutic agents.[1] The introduction of a trifluoromethyl group (CF3) can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Similarly, the methoxy group can influence receptor interactions and pharmacokinetic properties. The specific substitution pattern of this compound (Figure 1) presents a unique combination of these functional groups, making its physicochemical characterization essential for its potential application in drug design and development.

This guide is structured to provide both a theoretical foundation through predicted data and a practical framework for experimental verification. By understanding these fundamental properties, researchers can better predict the compound's behavior in biological systems and optimize its development as a potential therapeutic agent.

Figure 1: Chemical Structure of this compound

Caption: Workflow for melting point determination.

pKa Determination by Potentiometric Titration

Causality: The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a compound at a given pH. This, in turn, influences its solubility, absorption, distribution, and receptor binding. For an acidic compound like a carboxylic acid, a lower pKa indicates a stronger acid.

Protocol:

-

Solution Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Self-Validation: The sharpness of the inflection point in the titration curve serves as an internal validation of the accuracy of the measurement.

Caption: Workflow for pKa determination.

LogP Determination by HPLC

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. A higher LogP value generally indicates greater lipophilicity.

Protocol:

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form, approximately 2 pH units below the pKa).

-

Column and System: Use a reverse-phase C18 HPLC column.

-

Standard Preparation: Prepare standard solutions of compounds with known LogP values that bracket the predicted LogP of the analyte.

-

Analysis: Inject the analyte and the standards into the HPLC system with each mobile phase composition and record the retention times.

-

Data Analysis: Calculate the capacity factor (k') for each compound at each mobile phase composition. Plot log k' versus the percentage of the organic solvent for each compound. Extrapolate to 100% aqueous mobile phase to obtain log k'w.

-

Calibration and Calculation: Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values. Determine the LogP of the analyte from its log k'w using the calibration curve.

-

Trustworthiness: The linearity of the calibration curve (R² > 0.98) provides a robust validation of the experimental setup.

Caption: Workflow for LogP determination.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability.

Protocol:

-

Equilibration: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for aqueous solubility determination.

Synthesis and Spectroscopic Analysis

General Spectroscopic Features:

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling), the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological and Pharmaceutical Relevance

Phenylacetic acid derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. [1][6]The presence of the trifluoromethyl group, in particular, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates. [2][3]Therefore, this compound represents a scaffold with significant potential for the development of novel therapeutic agents. Further biological evaluation is warranted to explore its specific activities.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, physicochemical profile of this compound. The presented computational data serves as a valuable starting point for researchers, while the detailed experimental protocols offer a clear path for empirical validation. A thorough understanding of these fundamental properties is paramount for the rational design and development of new chemical entities based on this promising scaffold.

References

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/understanding-the-properties-of-trifluoromethyl-phenylacetic-acids-in-chemical-synthesis-158752.html]

- Supporting Information for a scientific article. (2018). Angew. Chem. Int. Ed., 57, 10949. [URL: Not a direct link to a specific paper]

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0002072]

- The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-significance-of-phenylacetic-acid-derivatives-in-medicinal-chemistry-research-158753.html]

- Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [URL: https://www.acdlabs.com/products/physchem-suite/]

- Predicting pKa. (2023, April 19). ChemAxon. [URL: https://chemaxon.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0000209]

- Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [URL: https://www.acdlabs.com/products/percepta/]

- US Patent 6,870,067 B2. (2005). Process for the synthesis of trifluorophenylacetic acids. [URL: https://patents.google.

- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018, February 20). ResearchGate. [URL: https://www.researchgate.

- A New Look and New Features for Well-Known ACD/Labs Predictive Software. (2011, March 14). ACD/Labs. [URL: https://www.acdlabs.com/about-us/news-media/a-new-look-and-new-features-for-well-known-acd-labs-predictive-software/]

- 2-[3-Phenoxy-4-(trifluoromethyl)phenyl]acetic acid. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/163778981]

- Property-Based Optimization of Pharmaceutical Lead Compounds. (n.d.). ACD/Labs. [URL: https://www.acdlabs.

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). ADMET & DMPK, 8(2), 123-154. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7156942/]

- Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (2019). Journal of Cheminformatics, 11(1), 60. [URL: https://www.researchgate.

- US Patent 8,835,679 B2. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. [URL: https://patents.google.

- 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3038-48-0_1HNMR.htm]

- Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-5604. [URL: https://www.researchgate.net/publication/8158019_Application_of_ALOGPS_21_to_predict_log_D_distribution_coefficient_for_Pfizer_proprietary_compounds]

- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. (2015). Google Patents. [URL: https://patents.google.

- Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-4. [URL: https://pubmed.ncbi.nlm.nih.gov/15509156/]

- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. (2013). Pharmaceutica Analytica Acta, 4(5). [URL: https://www.scitechnol.com/prediction-of-aqueous-solubility-of-organic-solvents-as-a-function-of-selected-molecular-properties-2153-2435.1000253.php?article_id=253]

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2012). Journal of Chemical Education, 89(7), 910-913. [URL: https://www.researchgate.

- pKa calculation. (n.d.). ChemAxon Docs. [URL: https://docs.chemaxon.

- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). ADMET & DMPK, 11(3), 391-424. [URL: https://hrcak.srce.hr/file/443740]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. (2013). Google Patents. [URL: https://patents.google.

- pKa calculation. (2016). ChemAxon Documentation. [URL: https://docs.chemaxon.

- Application of ALOGPS 2.1 to Predict log D Distribution Coefficient for Pfizer Proprietary Compounds. (2004). Journal of Medicinal Chemistry, 47(23), 5601-5604. [URL: https://www.researchgate.net/publication/8158019_Application_of_ALOGPS_21_to_predict_log_D_distribution_coefficient_for_Pfizer_proprietary_compounds]

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). Pharmaceuticals, 16(4), 561. [URL: https://www.mdpi.com/1424-8247/16/4/561]

- On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [URL: http://www.vcclab.org/lab/alogps/]

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). ADMET & DMPK, 8(2), 123-154. [URL: https://www.iapc.ir/journal/index.php/admet/article/view/766]

- Calculators & Predictors. (n.d.). ChemAxon. [URL: https://chemaxon.

- US Patent 6,465,490 B1. (2002). Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenyl] ester and related compounds as inhibitors of phosphodiesterase type IV. [URL: https://patents.google.

- Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (2023). Routledge. [URL: https://www.routledge.

- 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/32857-62-8_13CNMR.htm]

- 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/32857-62-8_1HNMR.htm]

- 3-(Trifluoromethyl)phenylacetic acid. (n.d.). MySkinRecipes. [URL: https://myskinrecipes.com/shop/product/3-trifluoromethyl-phenylacetic-acid-239745]

- (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 98% 250 mg. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. (1973). The Journal of Organic Chemistry, 38(15), 2671–2677. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00955a004]

- (S)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/318035]

- 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/13C-NMR-CDCl3-50-MHz-of-phenylacetic-acid_fig1_340664687]

- (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. (n.d.). Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Trifluoroacetic acid. (n.d.). NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C76051&Mask=200]

Sources

- 1. Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. chemaxon.com [chemaxon.com]

A Technical Guide to the Organic Solvent Solubility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound, outlines robust experimental methodologies for precise solubility determination, and offers insights into the practical implications for synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information on analogous structures and general chemical principles to provide a predictive framework and a practical approach to solubility assessment.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to a viable therapeutic agent.[1] For this compound, a substituted phenylacetic acid derivative, understanding its solubility in various organic solvents is paramount for several key stages of drug development:

-

Synthesis and Purification: Solvent selection is crucial for achieving optimal reaction kinetics, facilitating product isolation, and enabling effective purification through techniques like crystallization.

-

Formulation: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to parenteral formulations.[2][3]

-

Pharmacokinetics and Bioavailability: The solubility of a drug substance can significantly impact its dissolution rate in physiological fluids, which in turn affects its absorption and overall bioavailability.[4]

This guide will provide the foundational knowledge and practical tools necessary to confidently approach the solubility assessment of this compound.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's analyze the key structural features of this compound and how they are predicted to influence its solubility in organic solvents.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1214372-96-9 | [5][6] |

| Molecular Formula | C10H9F3O3 | [6] |

| Molecular Weight | 234.17 g/mol | [7] |

The Phenylacetic Acid Backbone

The core of the molecule is a phenylacetic acid structure. Carboxylic acids, in general, exhibit a duality in their solubility behavior.[8] The polar carboxylic acid group (-COOH) can participate in hydrogen bonding, which promotes solubility in polar solvents.[9][10] Conversely, the aromatic phenyl ring is nonpolar and contributes to solubility in less polar or nonpolar solvents.[9] Aromatic carboxylic acids, like benzoic acid, are generally soluble in organic solvents such as alcohols, ethers, and benzene.[9][11]

The Influence of Substituents

The substituents on the phenyl ring significantly modulate the overall polarity and, consequently, the solubility of the molecule:

-

Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its presence may slightly enhance solubility in polar aprotic solvents.

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group with a significant impact on the molecule's properties. It is known to increase lipophilicity (fat-solubility) and can influence the acidity of the carboxylic acid proton.[1] The increased lipophilicity generally suggests enhanced solubility in nonpolar organic solvents.

Predicted Solubility Trends

Based on the structural analysis, we can predict the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the polar functionalities can be effectively solvated. Also, good solubility is anticipated in alcohols like methanol, ethanol, and isopropanol due to the ability to form hydrogen bonds.

-

Moderate Solubility: Expected in moderately polar solvents like ethyl acetate, acetone, and dichloromethane.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polarity of the carboxylic acid and methoxy groups will likely limit solubility in these solvents.

It is crucial to emphasize that these are predicted trends. For definitive data, experimental determination is essential.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The "gold standard" for determining equilibrium solubility is the shake-flask method .[12] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Data Presentation: A Template for Your Findings

The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Alcohols | Methanol | 25 | |||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Ketones | Acetone | 25 | |||

| Esters | Ethyl Acetate | 25 | |||

| Ethers | Tetrahydrofuran (THF) | 25 | |||

| Diethyl Ether | 25 | ||||

| Chlorinated | Dichloromethane (DCM) | 25 | |||

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 25 | |||

| Dimethylformamide (DMF) | 25 | ||||

| Hydrocarbons | Toluene | 25 | |||

| Hexane | 25 |

Theoretical Framework: Predicting Solubility with QSPR Models

For a more theoretical and predictive approach, Quantitative Structure-Property Relationship (QSPR) models can be employed.[13][14][15] QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[12][16]

These models utilize molecular descriptors, which are numerical representations of a molecule's structural and electronic features. For predicting the aqueous solubility of drug-like compounds, common descriptors include:

-

LogP (octanol-water partition coefficient)

-

Molecular weight

-

Polar surface area

-

Number of hydrogen bond donors and acceptors

While developing a specific QSPR model for this compound is beyond the scope of this guide, understanding the principles of QSPR can provide valuable insights into how structural modifications might impact solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet widely available, the principles outlined here, based on the compound's structural features and the established behavior of related molecules, offer a solid foundation for experimental design.

The recommended shake-flask method, coupled with a robust analytical technique like HPLC, will yield the precise and reliable solubility data required for informed decision-making in synthesis, purification, and formulation development. As research on this and similar compounds progresses, the generation of a comprehensive solubility database will be invaluable to the scientific community.

References

-

A Quantitative Structure Property Relationship (QSPR) study was performed to develop a model that relates the structures of 150 drug organic compounds to their aqueous solubility (log S(w)). PubMed. [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

-

Estimation of aqueous solubility of organic compounds with QSPR approach. PubMed. [Link]

-

QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients. IEEE Xplore. [Link]

-

Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

-

Estimation of aqueous solubility of organic compounds with QSPR approach. ProQuest. [Link]

-

Carboxylic Acids. [Link]

-

2-[3-Phenoxy-4-(trifluoromethyl)phenyl]acetic acid | C15H11F3O3 | CID 163778981. PubChem. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

-

Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. [Link]

-

Carboxylic acid. Wikipedia. [Link]

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

-

Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

- Process for the synthesis of trifluorophenylacetic acids.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1214372-96-9 [chemicalbook.com]

- 6. This compound, CasNo.1214372-96-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. This compound [cymitquimica.com]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. medical.mu.edu.iq [medical.mu.edu.iq]

- 12. Estimation of aqueous solubility of organic compounds with QSPR approach - ProQuest [proquest.com]

- 13. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estimation of aqueous solubility of organic compounds with QSPR approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Spectroscopic Data for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid Not Publicly Available

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9) did not yield any publicly accessible spectra or detailed characterization reports.

While numerous chemical suppliers list the compound for sale, their product pages and accompanying documentation do not include the specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data required for an in-depth technical guide. Searches of scientific literature and spectral databases also did not provide the necessary experimental results for this particular molecule.

Due to the absence of this foundational data, it is not possible to generate the requested in-depth technical guide, which would require detailed analysis and interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra. The creation of such a guide with specific chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns would be speculative and would not meet the required standards of scientific integrity and accuracy.

The Latent Therapeutic Potential of Methoxy Trifluoromethyl Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: Beyond a Chiral Reagent

For decades, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, has been an indispensable tool in the realm of stereochemistry. Its primary application lies in the derivatization of chiral alcohols and amines, enabling the determination of their enantiomeric purity and absolute configuration via NMR spectroscopy.[1][2][3] While this utility is well-established, the inherent structural motifs of MTPA—a methoxy group, a trifluoromethyl moiety, and a phenylacetic acid backbone—are frequently found in a diverse array of biologically active compounds. This technical guide ventures beyond the classical application of Mosher's acid to explore the potential biological activities of its derivatives, providing a roadmap for researchers, scientists, and drug development professionals to unlock their therapeutic promise.

This document will delve into the scientific rationale for investigating these derivatives, synthesize findings from structurally related compounds, and provide detailed experimental protocols to guide future research in this nascent yet promising field.

Deconstructing the Core Scaffold: A Triad of Bio-Relevant Moieties

The therapeutic potential of methoxy trifluoromethyl phenylacetic acid derivatives can be inferred by examining the biological significance of its constituent parts. The strategic combination of these three moieties within a single scaffold presents a compelling case for their investigation as novel therapeutic agents.

-

The Phenylacetic Acid Core: Phenylacetic acid and its derivatives, particularly phenylacetamides, have demonstrated notable cytotoxic and anti-cancer properties.[4] Research has shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as a foundational structure for the development of new oncology therapeutics.[4]

-

The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. Numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory and anti-cancer agents, feature this moiety, highlighting its importance in modern drug design.

-

The Methoxy Group: The presence of a methoxy (-OCH3) group can significantly influence the electronic properties and metabolic fate of a molecule. Methoxy-containing compounds, such as methoxyphenols and methoxyflavones, have been reported to possess potent anti-inflammatory and antioxidant activities. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

Potential Therapeutic Arenas: Extrapolating from Structural Analogs

Based on the known biological activities of structurally related compounds, we can hypothesize several therapeutic areas where methoxy trifluoromethyl phenylacetic acid derivatives may exhibit significant potential.

Oncology and Cytotoxic Activity

The phenylacetic acid scaffold is a promising starting point for the design of novel cytotoxic agents. Derivatives of methoxy trifluoromethyl phenylacetic acid, particularly amides, warrant investigation for their anti-proliferative and pro-apoptotic effects on cancer cells.

Drawing parallels with other phenylacetamide-based anti-cancer agents, these derivatives could potentially induce apoptosis through both intrinsic and extrinsic pathways. This may involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, they might influence the expression of death receptors such as Fas, leading to caspase activation and programmed cell death.

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Trifluoromethylated Aromatic Compounds

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and significant lipophilicity—profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core strategies for synthesizing trifluoromethylated aromatic compounds. We will move beyond a simple recitation of protocols to explore the causal relationships behind methodological choices, offering field-proven insights into both foundational techniques and cutting-edge, late-stage functionalization strategies. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative, verifiable sources.

Introduction: The Privileged Role of the Trifluoromethyl Group

In the landscape of drug discovery, the CF₃ group is often considered a "magic" moiety.[4] Its installation can transform a lead compound with poor metabolic stability or weak target affinity into a viable drug candidate.[2][4] The rationale for this profound impact lies in a combination of unique physicochemical characteristics:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2][3] This often leads to a longer drug half-life and improved bioavailability.[3]

-

Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2][3]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ substituent can drastically alter the pKa of nearby functional groups and modify the electronic nature of the aromatic ring, fine-tuning interactions with biological targets.[2][5]

-

Bioisosterism: The CF₃ group can serve as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing chemists to probe and optimize steric and electronic interactions within a binding pocket.[2][5]

Some of the most well-known pharmaceuticals, including the antidepressant Fluoxetine (Prozac) and the anti-inflammatory Celecoxib (Celebrex), owe their efficacy in part to a strategically placed trifluoromethyl group.[5] Despite its benefits, the introduction of a CF₃ group presents significant synthetic challenges, which has spurred the development of a diverse and sophisticated chemical toolbox.[2][6]

Part I: Foundational Strategies in Aromatic Trifluoromethylation

The classical approaches to forming C(sp²)–CF₃ bonds can be broadly categorized by the nature of the trifluoromethyl source: nucleophilic, electrophilic, or radical. The choice of method is dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.

Nucleophilic Trifluoromethylation

This strategy involves the reaction of an aryl electrophile (e.g., an aryl halide or triflate) with a nucleophilic "CF₃⁻" equivalent. The most ubiquitous reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF₃) , often called the Ruppert-Prakash Reagent .[7][8]

-

Mechanism and Activation: TMSCF₃ itself is not reactive enough to trifluoromethylate aryl halides directly. It requires activation by a fluoride source (e.g., TBAF, CsF) or other Lewis bases to generate a transient, highly nucleophilic trifluoromethyl anion (⁻CF₃) or a hypervalent silicate intermediate.[7][9] This species then participates in a transition-metal-catalyzed cross-coupling reaction, typically with copper or palladium catalysts.[10]

-

Causality in Protocol Design: The choice of catalyst, ligand, and activator is critical. For instance, copper-mediated reactions are often cost-effective and efficient for aryl iodides.[10] Palladium-catalyzed systems, particularly with sterically hindered phosphine ligands like BrettPhos, have expanded the scope to include more challenging aryl chlorides and bromides by facilitating the difficult reductive elimination step from the Pd(II) intermediate.[11]

Electrophilic Trifluoromethylation

For electron-rich aromatic and heteroaromatic systems, an electrophilic approach is often more suitable. This involves using a reagent that delivers a "CF₃⁺" synthon. The dominant reagents in this category are hypervalent iodine compounds, famously developed by Togni, and sulfonium salts developed by Umemoto.[12][13][14]

-

Togni's Reagents: These are cyclic hypervalent iodine(III) compounds that are relatively stable, easy to handle, and highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and β-ketoesters.[12][13]

-

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents, though they sometimes require harsher conditions than Togni's reagents.[13][14]

-

Expert Insight: While these reagents are formally "electrophilic," mechanistic studies suggest that many of their reactions may proceed through a single-electron transfer (SET) pathway, generating a trifluoromethyl radical (•CF₃) as the key reactive intermediate.[15] This dual reactivity profile makes them exceptionally versatile.

Radical Trifluoromethylation

Directly using a trifluoromethyl radical source is a powerful method for functionalizing C-H bonds, particularly in heterocycles.[16] This approach capitalizes on the innate reactivity of the substrate, avoiding the need for pre-functionalization (e.g., halogenation).[16][17]

-

Reagent Systems: Common methods for generating •CF₃ radicals include the oxidation of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with an oxidant like tert-butyl hydroperoxide, or the photolysis of trifluoromethyl iodide (CF₃I).[17][18] The development of bench-stable radical sources has made these protocols more operationally simple and safer.[16][19]

-

Causality in Regioselectivity: Radical trifluoromethylation typically occurs at the most electron-rich or nucleophilic position of a (hetero)aromatic ring.[17] For example, in electron-rich heterocycles, the reaction proceeds at the positions most susceptible to electrophilic attack. This "innate" regioselectivity can be a powerful tool but can also lead to mixtures of isomers in complex substrates.[16][20]

Part II: Modern Advances in Late-Stage Trifluoromethylation

A major goal in drug development is the ability to introduce key functional groups at a late stage in a synthetic sequence.[21][22] This allows for rapid diversification of complex drug-like molecules without redesigning the entire synthesis. Recent years have seen a revolution in this area, driven largely by photoredox and advanced transition-metal catalysis.

Photoredox Catalysis: A Paradigm Shift

Visible-light photoredox catalysis has emerged as a transformative tool for generating trifluoromethyl radicals under exceptionally mild conditions.[23][24]

-

Mechanism of Action: A photocatalyst (typically an iridium or ruthenium complex) absorbs visible light and becomes a potent single-electron oxidant or reductant in its excited state.[23] This excited-state catalyst can then interact with a CF₃ source (e.g., CF₃SO₂Cl or Togni's reagent) via SET to generate a •CF₃ radical.[24][25] This radical then adds to the aromatic substrate, and a subsequent oxidation and deprotonation sequence furnishes the final product.

-

Workflow Diagram: General Photoredox C-H Trifluoromethylation

Caption: A simplified cycle for photoredox-catalyzed C-H trifluoromethylation.

-

Trustworthiness & Advantage: The mildness of photoredox catalysis (often proceeding at room temperature) provides exceptional functional group tolerance, making it ideal for the late-stage functionalization of complex molecules like pharmaceuticals and natural products.[22][24]

Transition-Metal Catalyzed C-H Trifluoromethylation

Directing group-assisted, transition-metal-catalyzed C-H activation is a powerful strategy for achieving high regioselectivity where innate electronic preferences are ambiguous or undesirable.[6][26]

-

Core Principle: A directing group on the aromatic substrate coordinates to a metal center (e.g., Pd, Cu, Co), delivering the catalyst to a specific, often ortho, C-H bond.[6][13] The metal then mediates the cleavage of this C-H bond and subsequent coupling with a trifluoromethylating reagent.

-

Expert Insight: The development of catalysts that operate through high-valent intermediates, such as Pd(IV), has been crucial for enabling the final C-CF₃ bond-forming reductive elimination, which is often a challenging step.[6][26] Recent advances have also shown that cobalt and bismuth catalysts can mediate C-H trifluoromethylation under visible light, expanding the toolkit of available metals.[27][28][29]

Part III: Practical Considerations and Protocol Design

Choosing the right trifluoromethylation method requires a careful analysis of the substrate and the desired outcome.

Comparative Analysis of Trifluoromethylation Reagents

| Reagent Class | Typical Reagent(s) | Mechanism | Best Suited For | Key Advantages | Limitations |

| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Nucleophilic (via M-CF₃) | Aryl Halides/Triflates (electron-neutral/poor) | Broad scope for pre-functionalized arenes | Requires stoichiometric activator; metal catalyst needed |

| Electrophilic | Togni's, Umemoto's Reagents | Electrophilic / SET | Electron-rich (hetero)arenes, phenols, anilines | Bench-stable; no metal catalyst often needed | Can be unreactive for electron-poor arenes; cost |

| Radical | CF₃SO₂Na, CF₃I, CF₃SO₂Cl | Radical Addition | Electron-rich (hetero)arenes (C-H bonds) | Direct C-H functionalization; mild conditions | Regioselectivity can be poor for complex arenes |

Detailed Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Aryl Thianthrenium Salt

This protocol represents a state-of-the-art, site-selective, late-stage trifluoromethylation strategy. It involves a two-step sequence: (1) regioselective C-H thianthrenation of the arene, followed by (2) a photoredox/copper co-catalyzed cross-coupling to install the CF₃ group.[22]

Step 1: Thianthrenation of Arene (Site-Selective C-H Functionalization) This step is assumed to be completed to generate the required aryl thianthrenium salt starting material.

Step 2: Photoredox-Mediated Trifluoromethylation

-

Self-Validation & Safety: This protocol should be performed in a well-ventilated fume hood. All glassware must be oven-dried to exclude moisture. The reaction is sensitive to air and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Materials & Reagents:

-

Aryl Thianthrenium Salt (1.0 equiv)

-

Copper(I) Trifluoromethylthiolate Complex [(phen)Cu(SCF₃)] (or similar Cu-CF₃ source) (1.2 equiv)

-

Photocatalyst: fac-Ir(ppy)₃ (1-2 mol%)

-

Solvent: Anhydrous, degassed Dimethylformamide (DMF)

-

Blue LED light source (e.g., 456 nm)

-

-

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the aryl thianthrenium salt (e.g., 0.2 mmol, 1.0 equiv), the Cu-CF₃ source (0.24 mmol, 1.2 equiv), and the photocatalyst fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).

-

Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon three times.

-

Using a syringe, add anhydrous and degassed DMF (to achieve a concentration of ~0.1 M).

-

Stir the resulting mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the reaction temperature near ambient.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

-

-

Logic Flow: Decision-Making for Synthesis Strategy

Caption: A decision tree for selecting a trifluoromethylation strategy.

Conclusion and Future Outlook

The field of aromatic trifluoromethylation continues to evolve at a rapid pace. While foundational methods remain valuable, the future lies in the development of more efficient, selective, and sustainable protocols. Key areas of future innovation will likely include:

-

Base-Metal Catalysis: Shifting from precious metals like palladium and iridium to more abundant and economical first-row transition metals (e.g., iron, copper, nickel) for C-H functionalization and cross-coupling reactions.

-

Enantioselective Trifluoromethylation: Developing catalytic systems that can introduce a trifluoromethyl group to create a chiral center with high enantioselectivity, a significant challenge that remains largely unsolved.

-

Flow Chemistry: Adapting current methodologies, particularly photochemical reactions, to continuous flow systems to improve safety, scalability, and reaction efficiency for industrial applications.

The ongoing demand for novel trifluoromethylated compounds in pharmaceuticals and materials ensures that this will remain a vibrant and impactful area of chemical research. By understanding the fundamental principles and causal relationships behind the diverse synthetic methods, researchers can more effectively design and execute strategies to access these valuable molecules.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Innate C-H trifluoromethyl

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Investigations into Transition Metal Catalyzed Arene Trifluoromethyl

- Investigations into Transition-Metal-Catalyzed Arene Trifluoromethyl

- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD..

- Innate C-H trifluoromethyl

- Innate C-H trifluoromethyl

- Trifluoromethyl group. Wikipedia.

- Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. Thieme.

- The Role of Trifluoromethylated Arom

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.

- Late stage trifluoromethylthiolation strategies for organic compounds. RSC Publishing.

- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol

- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.

- Electrophilic Fluorin

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.

- Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)

- Mechanism of Photoredox-Initiated C–C and C–N Bond Formation by Arylation of IPrAu(I)–CF 3 and IPrAu(I)–Succinimide.

- Investigations into Transition Metal Catalyzed/Mediated Arene Trifluoromethylation and Fluorin

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Merck Millipore.

- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. PubMed Central.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PubMed Central.

- Electrophilic Trifluoromethylation.

- Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionaliz

- Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethyl

- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex.

- Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry.

- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C

- Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Aryl

- Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.

- New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au.

- Late‐stage trifluoromethylation of natural products and drug‐like molecule.

- An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox c

- Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PubMed Central.

- Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy.

- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light.

- ChemInform Abstract: Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond.

- Trifluoromethyltrimethylsilane. Wikipedia.

- (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 11. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 12. brynmawr.edu [brynmawr.edu]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sioc.ac.cn [sioc.ac.cn]

- 16. pnas.org [pnas.org]

- 17. pnas.org [pnas.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. d-nb.info [d-nb.info]

- 27. Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid: A Core Pharmaceutical Intermediate

Abstract

2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid, a substituted phenylacetic acid derivative, serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, particularly the methoxy and trifluoromethyl groups on the phenyl ring, impart specific physicochemical properties that are leveraged in the development of targeted therapeutics. This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and its pivotal role as a key intermediate in the production of active pharmaceutical ingredients (APIs), with a focus on explaining the causal relationships behind the synthetic and analytical methodologies.

Introduction: The Strategic Importance of a Fluorinated Intermediate

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's electronic and steric properties. This compound (herein referred to as MTPA) embodies this principle. It is a key precursor in the synthesis of various pharmaceuticals, most notably for compounds targeting inflammatory and respiratory diseases. Its structure provides a reactive carboxylic acid handle and a specifically substituted aromatic ring, making it an ideal starting point for constructing more complex molecular architectures. This guide will delve into the technical details that underscore its value to researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of MTPA is essential for its effective use in synthesis and for ensuring purity and consistency.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214372-96-9 | [1][2][3][4] |

| Molecular Formula | C10H9F3O3 | [1][2] |

| Molecular Weight | 234.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity | Typically ≥99% | [2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | [5] |

| Storage | Store in a cool, dry place | [2] |

The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the carboxylic proton and the reactivity of the aromatic ring in substitution reactions. The adjacent methoxy group, being electron-donating, further modulates the electronic landscape of the molecule.

Synthesis and Manufacturing: From Precursor to Core Intermediate

The synthesis of MTPA is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic approach begins with a readily available substituted benzaldehyde.

Precursor Synthesis: 3-Methoxy-4-(trifluoromethyl)benzaldehyde

The journey to MTPA often starts with the synthesis of its aldehyde precursor, 3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS 945003-38-3). This molecule itself is a valuable intermediate.

Experimental Protocol 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This protocol outlines a representative synthesis. The choice of reagents is critical; for instance, a strong base is required to deprotonate the phenol, and the subsequent trifluoromethylation agent must be reactive enough to proceed efficiently.

Objective: To synthesize 3-methoxy-4-(trifluoromethyl)benzaldehyde from a suitable starting material like 3-methoxy-4-hydroxybenzaldehyde (vanillin).

Materials:

-

3-methoxy-4-hydroxybenzaldehyde

-

A suitable trifluoromethylating agent

-

Strong base (e.g., Sodium Hydroxide)

-

Appropriate organic solvent (e.g., DMF)

-

Dichloromethane (for extraction)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a reaction flask, dissolve 3-methoxy-4-hydroxybenzaldehyde and a suitable base like sodium hydroxide in a solvent such as DMF.

-

Heating: Heat the reaction mixture with continuous stirring (e.g., to 90 °C) for a period to ensure complete formation of the phenoxide (e.g., 2 hours).

-

Trifluoromethylation: Introduce the trifluoromethylating agent. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction to room temperature and quench by adding water. Extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium carbonate solution and then with saturated brine to remove impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting 3-methoxy-4-(trifluoromethyl)benzaldehyde can often be used in the next step without further purification if purity is high.

Conversion to the Acetic Acid

With the aldehyde in hand, the next crucial step is the two-carbon homologation to form the phenylacetic acid. Various methods exist for this transformation, including the Willgerodt-Kindler reaction or conversion to a benzyl halide followed by cyanation and hydrolysis. A more direct approach involves forming an intermediate that can be readily converted to the acid.

Experimental Protocol 2: Synthesis of this compound

This protocol describes a common pathway from the aldehyde to the final acetic acid product. The choice of an oxidizing agent in the final step is key; it must be strong enough to oxidize the intermediate but not so harsh as to cause degradation of the aromatic ring.

Objective: To convert 3-methoxy-4-(trifluoromethyl)benzaldehyde into the target acetic acid.

Materials:

-

3-Methoxy-4-(trifluoromethyl)benzaldehyde

-

Reagents for a two-carbon homologation (e.g., via a Darzens condensation or similar strategy to form an epoxide or cyanohydrin intermediate)

-

Oxidizing agent (e.g., hydrogen peroxide, sodium chlorite)

-

Appropriate solvents and reagents for workup and purification.

Step-by-Step Procedure:

-

Homologation: Convert the aldehyde to a suitable intermediate. For instance, a reaction with a glycine equivalent followed by hydrolysis and decarboxylation, or a Strecker synthesis followed by hydrolysis. A common industrial route involves conversion to the corresponding benzyl chloride, followed by reaction with sodium cyanide to form the nitrile, which is then hydrolyzed.

-

Hydrolysis/Oxidation: The intermediate from the previous step is converted to the carboxylic acid. If a nitrile intermediate is formed, this involves hydrolysis under acidic or basic conditions.

-

Workup: After the reaction is complete, the mixture is acidified.

-

Extraction: The product is extracted into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude MTPA is then purified, typically by recrystallization, to achieve the desired high purity (≥99%).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from a common starting material to the final MTPA intermediate.

Caption: General synthetic workflow for MTPA production.

Role as a Key Pharmaceutical Intermediate: The Path to Roflumilast

MTPA is not an end product but a crucial stepping stone. Its primary application is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. PDE4 is an enzyme involved in inflammatory pathways, and its inhibition is a therapeutic strategy for conditions like Chronic Obstructive Pulmonary Disease (COPD).[6] Roflumilast is a selective, long-acting PDE4 inhibitor where MTPA's structural counterpart is a key fragment.

The synthesis of Roflumilast from its intermediates involves the formation of an amide bond.[6] The carboxylic acid group of a derivative of MTPA is activated and then reacted with an amine component (3,5-dichloropyridin-4-amine) to form the final drug substance.

Logical Relationship Diagram: MTPA to API

This diagram shows the conceptual transformation from the intermediate to a final API like Roflumilast.

Caption: Conceptual pathway from intermediate to API.

Analytical Characterization and Quality Control

Ensuring the identity and purity of MTPA is paramount in pharmaceutical manufacturing. A suite of analytical techniques is employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated HPLC method can quantify MTPA and separate it from starting materials, by-products, and other impurities, often achieving purity levels reported as ≥99%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene (-CH2-) protons of the acetic acid moiety, and the methoxy (-OCH3) protons.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (234.17 g/mol ).[1][2] Techniques like Electrospray Ionization (ESI) would typically show the [M-H]- ion in negative mode or the [M+H]+ ion in positive mode.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the broad O-H stretch of the carboxylic acid and the strong C=O stretch.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in drug discovery and development. Its synthesis, while requiring precise control, follows logical and established organic chemistry principles. Its well-defined physicochemical properties and versatile reactivity make it a preferred intermediate for synthesizing high-value pharmaceutical agents, particularly in the anti-inflammatory space. For scientists and researchers, a thorough understanding of this intermediate's synthesis, characterization, and application is essential for the efficient and successful development of next-generation therapeutics.

References

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Roflumilast. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound, CasNo.1214372-96-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 1214372-96-9 CAS Manufactory [m.chemicalbook.com]

- 4. This compound | 1214372-96-9 [chemicalbook.com]

- 5. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 6. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Authored For: Drug Discovery and Development Professionals Subject Matter: Procurement, Quality Validation, and Application of a Key Phenylacetic Acid Building Block

Executive Summary for the Principal Investigator

This guide serves as a comprehensive technical resource for researchers utilizing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214372-96-9). We move beyond a simple supplier list to provide actionable insights into the procurement landscape, quality control validation, and the scientific rationale underpinning its use. The strategic incorporation of a trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of parent molecules, making this reagent a valuable building block in medicinal chemistry programs targeting novel therapeutics.[1][2] This document outlines supplier specifications, provides a protocol for incoming material validation, and contextualizes its application, ensuring that research teams can confidently and reproducibly integrate this compound into their discovery workflows.

Compound Identification and Core Properties

Before initiating procurement, it is imperative to confirm the precise identity of the target molecule. Phenylacetic acid derivatives exist as numerous structural isomers; utilizing the incorrect isomer will invariably compromise experimental outcomes. The target compound for this guide is specifically:

-

IUPAC Name: this compound

Below is a 2D structural representation and a diagram illustrating its key molecular features, which are critical for its function in chemical synthesis.

Caption: Chemical structure and key functional groups.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, primarily positioned as a building block for research and development purposes. Availability ranges from milligram-scale for initial screening to kilogram-scale for preclinical development. Below is a comparative table of representative suppliers.

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich | BL3H97F0340A (via BLD Pharmatech) | 95% | Custom | Acts as a distributor for other manufacturers. Certificate of Analysis (CoA) should be requested to verify batch-specific purity. |

| BLD Pharmatech | BD228109 | ≥95% | 1g, 5g, 25g | A primary manufacturer. Direct purchase may offer cost advantages for larger quantities. |

| Appchem | AI52846 | Not specified; inquire | Custom | Provides MDL number (MFCD13194423) for cross-referencing.[4] |

| ChemicalBook | CB72583842 | Not specified; inquire | Varies | A directory that lists multiple suppliers, often from the Asia-Pacific region. Due diligence is required.[3] |

| Aoen Chemical | Varies | ≥99% | Custom (Bulk) | Positions itself as a manufacturer for pharmaceutical intermediates with high purity claims.[5] |

Scientist's Insight: The term "supplier" can be ambiguous. Large distributors like Sigma-Aldrich offer logistical convenience and established quality systems, but often source from primary manufacturers like BLD Pharmatech. For scale-up campaigns, engaging directly with a primary manufacturer can be more efficient. Always prioritize suppliers who provide a detailed, lot-specific Certificate of Analysis (CoA) over those with generic product web pages.

Synthesis, Quality Control, and Experimental Causality

Understanding the synthetic origin of a chemical is not merely an academic exercise; it provides critical insights into the potential impurity profile, which directly impacts experimental reproducibility.

Probable Synthetic Routes: While proprietary methods are common, phenylacetic acids are frequently synthesized via routes such as Suzuki coupling or Grignard reactions.[6][7] For instance, a plausible route could involve the coupling of a suitably protected bromo- or iodo-substituted methoxy-trifluoromethyl-benzene with a reagent that introduces the acetic acid moiety.[6] Another approach involves the allylation of a Grignard reagent followed by oxidative cleavage to yield the final carboxylic acid.[7]

Why This Matters for Your Research:

-

Palladium Catalysis (e.g., Suzuki): If a palladium-catalyzed step is used, the final compound must be analyzed for residual palladium. Heavy metal contamination can poison downstream catalytic reactions or interfere with biological assays.

-

Grignard Reagents: These reactions are sensitive to moisture and can result in side products. Unreacted starting materials or alternative coupling products are common impurities.

-

Isomeric Purity: The starting materials, such as substituted anilines or phenols, may contain other isomers. A failure to purify intermediates can lead to a final product contaminated with isomers that are difficult to separate and may have different biological activities.

A robust procurement workflow is essential for ensuring the quality of starting materials.

Caption: Workflow for procurement and quality validation.

Recommended Incoming Material Validation Protocol

Do not rely solely on the supplier's CoA. An independent, internal verification is a cornerstone of a self-validating and trustworthy research process.